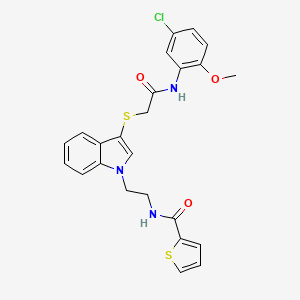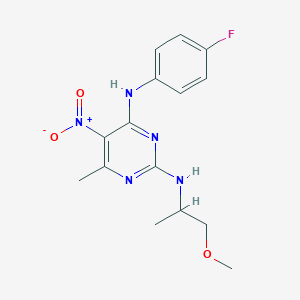![molecular formula C21H21N5O2S2 B2917905 2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-10-4](/img/structure/B2917905.png)
2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(4-([1,1’-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a piperazine ring, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The biphenyl group provides a rigid, planar structure, while the piperazine ring introduces flexibility. The thiadiazole ring and acetamide group may participate in hydrogen bonding and other intermolecular interactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds containing the 1,3,4-thiadiazole moiety, including structures similar to the one mentioned, have been actively synthesized and their biological activities studied. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine show inhibitory effects against Xanthomonas campestris and demonstrate certain antiviral activities against tobacco mosaic virus (Xia, 2015). This suggests the potential for developing new antimicrobial and antiviral agents based on the chemical backbone of such compounds.
Antimicrobial Evaluation
The synthesis of novel thiadiazole derivatives and their evaluation as antimicrobial agents have been a significant area of research. For example, 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have been investigated for their antimicrobial properties, showcasing the potential of thiadiazole compounds in creating new antibacterial agents (Hamama et al., 2017).
Insecticidal Assessment
Research on thiadiazole compounds extends to their insecticidal potential. New heterocycles incorporating a thiadiazole moiety have been assessed against the cotton leafworm, Spodoptera littoralis, indicating the role of these compounds in developing insecticidal agents (Fadda et al., 2017).
Antitumor Evaluation
The exploration of 1,3,4-thiadiazole derivatives for antitumor activities has revealed promising results. Certain N-substituted-2-amino-1,3,4-thiadiazoles have been screened for their cytotoxicity and antioxidant activities, offering insights into the development of new cancer therapies (Hamama et al., 2013).
Anti-acetylcholinesterase Activity
Piperazine and thiocarbamate moieties have been synthesized and evaluated for their potential anti-acetylcholinesterase properties, highlighting the utility of thiadiazole derivatives in addressing neurodegenerative diseases by inhibiting acetylcholinesterase (Mohsen et al., 2014).
Propiedades
IUPAC Name |
2-[[5-[4-(4-phenylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c22-18(27)14-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2,(H2,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYDMMRGOBVGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
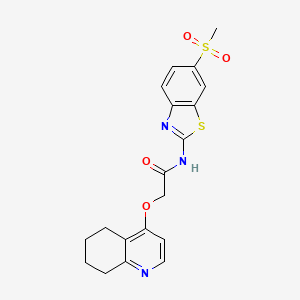
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2917826.png)
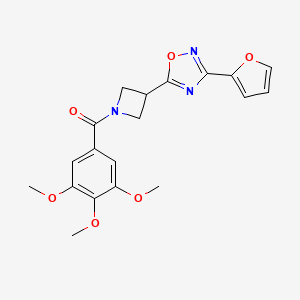
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2917829.png)
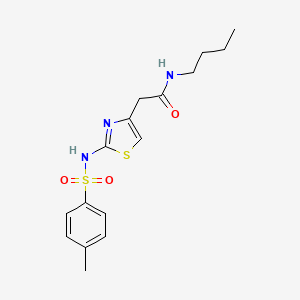
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

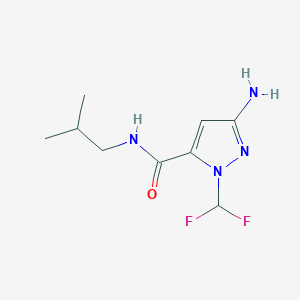
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)
